![molecular formula C15H17NO5 B8116722 [(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate](/img/structure/B8116722.png)
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate is an organic compound that features a cyclooctene ring and a nitrophenyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the nitrophenyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclooct-2-en-1-one derivatives.
Reduction: [(2E)-cyclooct-2-en-1-yl] (4-aminophenyl) carbonate.
Substitution: Various substituted cyclooct-2-en-1-yl carbonates depending on the nucleophile used.
科学的研究の応用
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The nitrophenyl group acts as a good leaving group, facilitating nucleophilic attack on the carbonate carbon. This mechanism is crucial in its applications in organic synthesis and drug development.
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar in structure but lacks the cyclooctene ring.
Cyclooct-2-en-1-yl chloroformate: Similar in structure but contains a chloroformate group instead of a nitrophenyl carbonate group.
Uniqueness
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate is unique due to the presence of both a cyclooctene ring and a nitrophenyl carbonate group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
特性
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGBHHUEQUWSQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C/C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

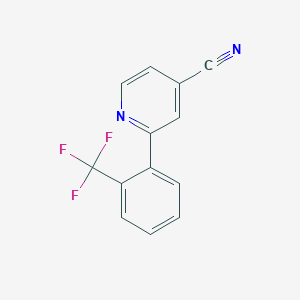
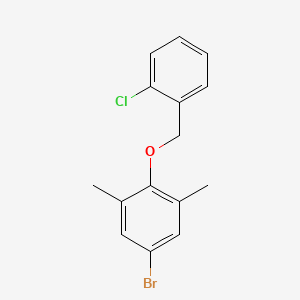

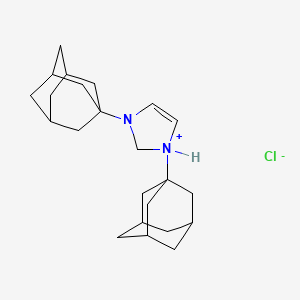
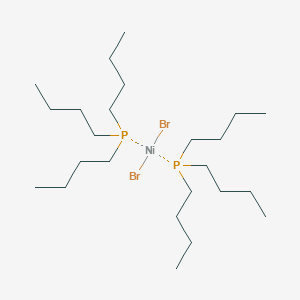
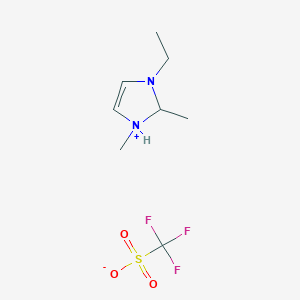
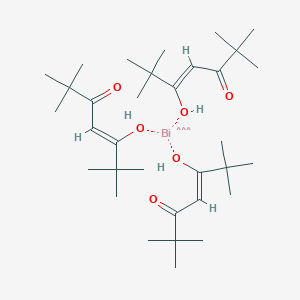
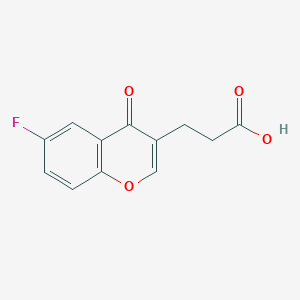
![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)
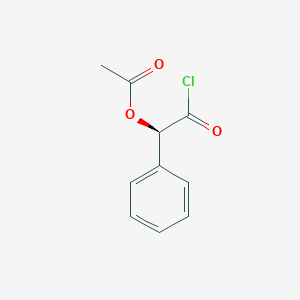
![2-{6-[(2,4-Dimethoxyphenyl)methyl]-7-oxo-6-azabicyclo[3.2.1]oct-2-en-2-yl}-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8116732.png)
![tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8116739.png)
![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)
